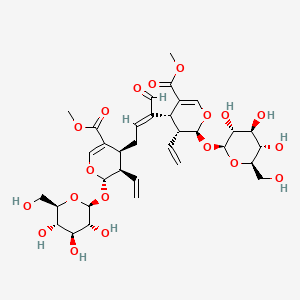
(E)-Aldosecologanin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Aldosecologanin is a natural product found in Lonicera japonica with data available.
Wissenschaftliche Forschungsanwendungen
(E)-Aldosecologanin was identified as one of the new iridoid glycosides isolated from the stems and leaves of Lonicera japonica, contributing to the understanding of the chemical constituents of this plant (Machida, Sasaki, Iijima, & Kikuchi, 2002).
Aldose reductase, an enzyme related to the action of compounds like this compound, has been studied extensively for its role in diabetic complications. Inhibition of aldose reductase is considered a potential therapeutic strategy for treating conditions like diabetic cataract and uveitis (Yadav, Srivastava, & Ramana, 2007; Chang et al., 2016).
Research on aldose reductase inhibitors (ARIs) suggests potential applications in managing health issues like diabetic neuropathy, retinopathy, and oxidative stress-related conditions (Tomlinson, Stevens, & Diemel, 1994; Maccari & Ottanà, 2015).
The biochemical properties of aldose reductase and its inhibition by natural compounds have implications for preventing sugar-induced complications like cataracts, highlighting the therapeutic relevance of this compound (Suryanarayana et al., 2004).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-Aldosecologanin involves several steps, including protection of functional groups, formation of key intermediates, and deprotection of functional groups. The overall strategy is based on the use of readily available starting materials and well-established reactions to construct the target molecule in a cost-effective and efficient manner.", "Starting Materials": [ "D-glucose", "D-galactose", "L-tyrosine", "Boc anhydride", "NaBH4", "Pd/C", "HCl", "NaOH", "NaHCO3", "CH2Cl2", "MeOH", "EtOAc", "THF" ], "Reaction": [ "1. Protection of the hydroxyl groups on D-glucose and D-galactose using Boc anhydride in the presence of NaHCO3 to form Boc-protected sugars.", "2. Reduction of the Boc-protected sugars using NaBH4 in the presence of Pd/C to form the corresponding alcohols.", "3. Coupling of L-tyrosine with the Boc-protected sugars using HCl in CH2Cl2 to form the corresponding esters.", "4. Deprotection of the Boc groups using HCl in MeOH to form the free hydroxyl groups.", "5. Formation of the key intermediate by condensation of the two esters in the presence of NaOH in EtOAc to form the corresponding lactone.", "6. Reduction of the lactone using NaBH4 in MeOH to form the corresponding diol.", "7. Oxidation of the diol using Pd/C in the presence of HCl to form (E)-Aldosecologanin." ] } | |
CAS-Nummer |
471271-55-3 |
Molekularformel |
C34H46O19 |
Molekulargewicht |
758.7 g/mol |
IUPAC-Name |
methyl (2S,3R,4S)-3-ethenyl-4-[(Z)-3-[(2S,3R,4R)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |
InChI |
InChI=1S/C34H46O19/c1-5-15-17(18(29(44)46-3)12-48-31(15)52-33-27(42)25(40)23(38)20(10-36)50-33)8-7-14(9-35)22-16(6-2)32(49-13-19(22)30(45)47-4)53-34-28(43)26(41)24(39)21(11-37)51-34/h5-7,9,12-13,15-17,20-28,31-34,36-43H,1-2,8,10-11H2,3-4H3/b14-7+/t15-,16-,17+,20-,21-,22+,23-,24-,25+,26+,27-,28-,31+,32+,33+,34+/m1/s1 |
InChI-Schlüssel |
MWLKXILGJPSPKZ-LWSBBEHMSA-N |
Isomerische SMILES |
COC(=O)C1=CO[C@H]([C@@H]([C@@H]1C/C=C(\C=O)/[C@H]2[C@H]([C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C=C)C=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES |
COC(=O)C1=COC(C(C1CC=C(C=O)C2C(C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)C=C)C=C)OC4C(C(C(C(O4)CO)O)O)O |
Kanonische SMILES |
COC(=O)C1=COC(C(C1CC=C(C=O)C2C(C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)C=C)C=C)OC4C(C(C(C(O4)CO)O)O)O |
Aussehen |
Powder |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


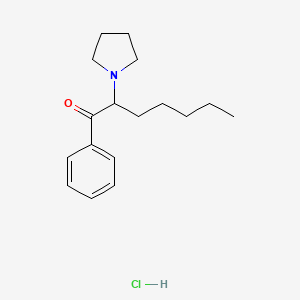

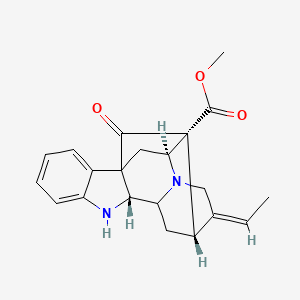
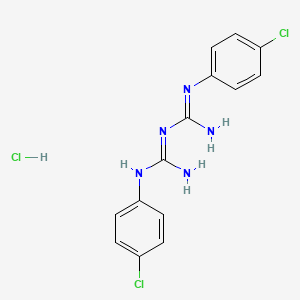


![4-Aminobicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B591286.png)

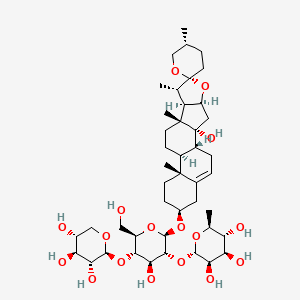
![4-[(3aS,4R,7aR)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl acetate](/img/structure/B591291.png)

